

Optimizing yield and purity of "4-amino-N-methyl-N-phenylbenzenesulfonamide"

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Compound of Interest

Compound Name: 4-amino-N-methyl-N-phenylbenzenesulfonamide

Cat. No.: B185591

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An in-depth guide to optimizing the synthesis of **4-amino-N-methyl-N-phenylbenzenesulfonamide**, focusing on troubleshooting common issues to improve both yield and purity.

Technical Support Center: 4-amino-N-methyl-N-phenylbenzenesulfonamide

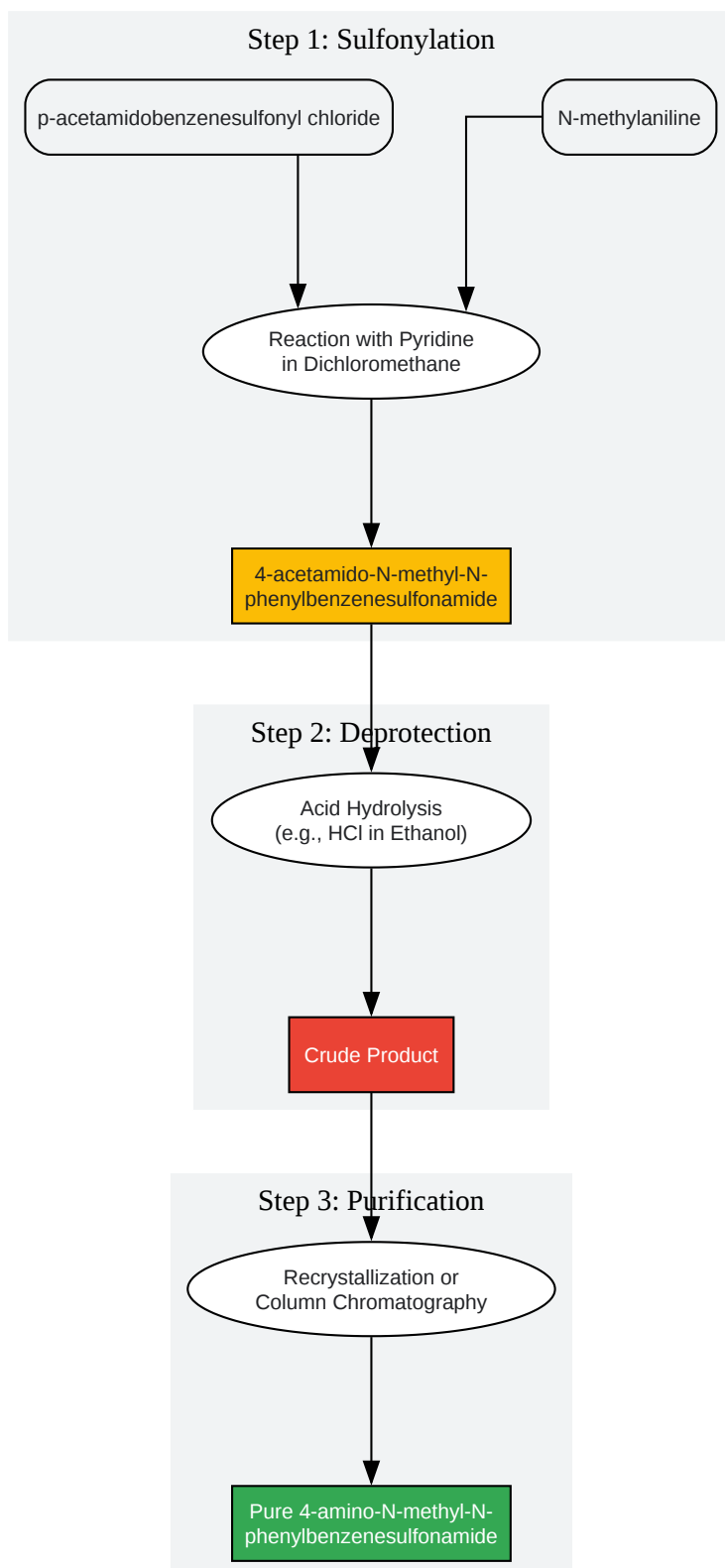
Welcome to the technical support resource for the synthesis and purification of **4-amino-N-methyl-N-phenylbenzenesulfonamide**. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important sulfonamide intermediate. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to diagnose issues and rationally optimize your experimental outcomes.

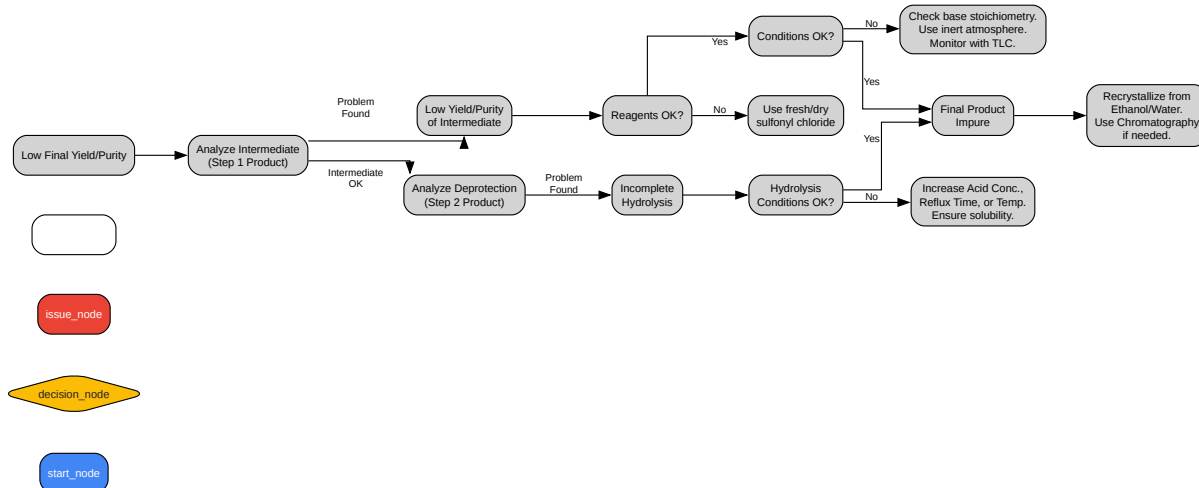
Synthesis Overview: A Two-Step Strategy

The most reliable and common synthesis of **4-amino-N-methyl-N-phenylbenzenesulfonamide** is a two-step process. This strategy involves the initial protection of the reactive primary amine, followed by sulfonylation, and concluding with a deprotection step to reveal the target molecule.

- Step 1: Sulfonamide Bond Formation. The synthesis begins with the reaction of p-acetamidobenzenesulfonyl chloride with N-methylaniline. The acetyl group on the para-amino position serves as a protecting group, preventing unwanted side reactions at this site and ensuring the correct regioselectivity. A base, typically pyridine, is used to neutralize the hydrochloric acid byproduct.[\[1\]](#)[\[2\]](#)
- Step 2: Acid-Catalyzed Deprotection. The intermediate, 4-acetamido-N-methyl-N-phenylbenzenesulfonamide, is then subjected to hydrolysis, typically under acidic conditions, to remove the acetyl protecting group and yield the final product.[\[3\]](#)[\[4\]](#)

The overall workflow is summarized in the diagram below.





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Sources

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